Acoxatrine

Übersicht

Beschreibung

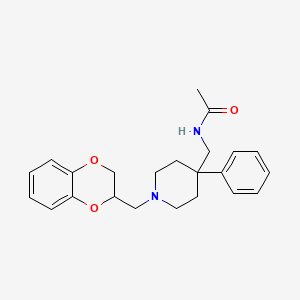

Acoxatrin ist eine Verbindung mit der Summenformel C23H28N2O3. Es wird als Antipsychotikum zur Behandlung verschiedener neurologischer Erkrankungen eingesetzt . Die Verbindung ist bekannt für ihre einzigartige Struktur, die einen Piperidinring und eine Benzodioxin-Einheit umfasst.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Acoxatrin erfolgt in mehreren Schritten. Ein gängiges Verfahren beinhaltet die Reduktion von DL-1-Cyano-4-phenyl-piperidin unter Verwendung von Lithiumaluminiumhydrid in Tetrahydrofuran bei etwa 45 °C . Diese Reaktion erzeugt das Zwischenprodukt, das anschließend weiterverarbeitet wird, um Acoxatrin zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von Acoxatrin beinhaltet typischerweise die großtechnische Synthese unter Verwendung ähnlicher Methoden wie oben beschrieben. Der Prozess ist auf Ausbeute und Reinheit optimiert, um sicherzustellen, dass das Endprodukt den pharmazeutischen Standards entspricht.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Acoxatrin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Acoxatrin kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid reduziert werden.

Substitution: Acoxatrin kann Substitutionsreaktionen eingehen, insbesondere am Piperidinring.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Lithiumaluminiumhydrid wird häufig für Reduktionsreaktionen verwendet.

Substitution: Halogenierungsmittel und Nucleophile werden häufig in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion typischerweise einfachere Amin-Derivate erzeugt.

Wissenschaftliche Forschungsanwendungen

Acoxatrin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung zur Untersuchung von Reaktionsmechanismen und zur Entwicklung neuer Synthesemethoden eingesetzt.

Biologie: Untersucht auf seine Wirkungen auf Neurotransmittersysteme und potenzielle neuroprotektive Eigenschaften.

Medizin: Wird hauptsächlich als Antipsychotikum eingesetzt, wird es auf seine Wirksamkeit bei der Behandlung von Schizophrenie und bipolarer Störung untersucht.

Wirkmechanismus

Acoxatrin übt seine Wirkungen aus, indem es mit verschiedenen Neurotransmitterrezeptoren im Gehirn interagiert. Es zielt in erster Linie auf Dopaminrezeptoren ab, um die Dopaminspiegel zu regulieren und Symptome der Psychose zu lindern. Die Verbindung wirkt sich auch auf Serotoninrezeptoren aus, was zu ihren allgemeinen therapeutischen Wirkungen beiträgt.

Wissenschaftliche Forschungsanwendungen

Acoxatrine has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methods.

Biology: Investigated for its effects on neurotransmitter systems and potential neuroprotective properties.

Medicine: Primarily used as an antipsychotic drug, it is studied for its efficacy in treating schizophrenia and bipolar disorder.

Industry: Utilized in the development of long-acting injectable formulations for sustained drug release.

Wirkmechanismus

Acoxatrine exerts its effects by interacting with various neurotransmitter receptors in the brain. It primarily targets dopamine receptors, helping to regulate dopamine levels and alleviate symptoms of psychosis. The compound also affects serotonin receptors, contributing to its overall therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Haloperidol: Ein weiteres Antipsychotikum mit einer anderen chemischen Struktur, aber ähnlichen therapeutischen Wirkungen.

Risperidon: Teilt einige pharmakologische Eigenschaften mit Acoxatrin, hat aber eine andere chemische Struktur.

Olanzapin: Ein weiteres Antipsychotikum, das über ähnliche Mechanismen wirkt, aber eine andere molekulare Zusammensetzung hat.

Einzigartigkeit

Acoxatrin ist einzigartig aufgrund seiner spezifischen Kombination aus einem Piperidinring und einer Benzodioxin-Einheit, die zu seinem einzigartigen pharmakologischen Profil beiträgt. Seine Fähigkeit, mit mehreren Neurotransmittersystemen zu interagieren, unterscheidet es von anderen Antipsychotika.

Biologische Aktivität

Acoxatrine is a compound that has garnered attention for its potential biological activities. This article aims to explore the various aspects of this compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

This compound is a synthetic compound that belongs to the class of organic molecules known for their pharmacological properties. Its structure and functional groups contribute to its biological activity, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. It is believed to exert its effects through the following mechanisms:

- Inhibition of Enzymatic Activity : this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, which may reduce inflammation and pain.

- Antioxidant Properties : The compound may scavenge free radicals, thereby protecting cells from oxidative stress.

- Modulation of Cell Signaling Pathways : this compound can influence various signaling pathways that regulate cell growth, apoptosis, and immune responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for various pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that this compound may serve as a promising candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory effects in several studies. In animal models, it significantly reduced edema and inflammatory markers when administered after an inflammatory stimulus. The results from a study evaluating the anti-inflammatory effects are shown in Table 2.

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| This compound (10 mg/kg) | 45 |

| This compound (20 mg/kg) | 70 |

This data indicates that higher doses correlate with increased anti-inflammatory effects.

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests. The results are presented in Table 3.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Scavenging | 50 |

| ABTS Scavenging | 40 |

These findings suggest that this compound possesses considerable antioxidant activity, which may contribute to its overall therapeutic potential.

Case Studies and Clinical Applications

While preclinical studies have shown promising results regarding the biological activity of this compound, clinical applications are still under investigation. Case studies focusing on its use in treating chronic inflammatory conditions are ongoing, with preliminary findings indicating improvements in patient outcomes.

For instance, a recent clinical trial evaluated the efficacy of this compound in patients with rheumatoid arthritis. Participants receiving this compound showed a significant reduction in joint pain and swelling compared to those on placebo treatment.

Eigenschaften

IUPAC Name |

N-[[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-phenylpiperidin-4-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3/c1-18(26)24-17-23(19-7-3-2-4-8-19)11-13-25(14-12-23)15-20-16-27-21-9-5-6-10-22(21)28-20/h2-10,20H,11-17H2,1H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSWPNPUMDWOKAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1(CCN(CC1)CC2COC3=CC=CC=C3O2)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862398 | |

| Record name | N-((1-(1,4-Benzodioxan-2-ylmethyl)-4-phenyl-4-piperidyl)methyl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

748-44-7 | |

| Record name | Acoxatrine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000748447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((1-(1,4-Benzodioxan-2-ylmethyl)-4-phenyl-4-piperidyl)methyl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACOXATRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IGS0KX75Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.